Synthesis Pathway and Catalytic Mechanism of (S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol
Synthesis Pathway and Catalytic Mechanism of (S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol
Executive Summary
The development of highly enantioselective carbon-carbon bond-forming reactions for ketones remains a formidable challenge in modern organic synthesis. Ketones inherently possess lower electrophilicity and smaller steric differentiation between their substituents compared to aldehydes. To overcome this, the design of highly tuned organocatalysts is required.
(S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol ((S)-3,3'-F2-BINOL) has emerged as a breakthrough chiral Brønsted acid/ligand. First synthesized and utilized by Zhang et al. at Boehringer Ingelheim, this catalyst enables the highly efficient asymmetric methallylation of ketones, a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs), including 11-β-HSD-1 inhibitors . This whitepaper provides an in-depth technical analysis of its synthesis, structural rationale, and catalytic mechanism.
Structural Design & Mechanistic Rationale: The "Fluorine Effect"
The superiority of (S)-3,3'-F2-BINOL over its halogenated analogs (e.g., Br, Cl, I) is rooted in a precise balance of electronic activation and steric tolerance:
-
Electronic Activation: Fluorine is the most electronegative element. Its placement at the 3,3'-positions exerts a strong inductive electron-withdrawing effect, significantly increasing the Brønsted acidity of the adjacent hydroxyl groups. During catalysis, this enhances the Lewis acidity of the boron center upon ligand exchange with the allylboronate reagent.
-
Steric Tolerance: Traditional 3,3'-disubstituted BINOLs (like 3,3'-diphenyl or 3,3'-dibromo) create severe steric bulk that hinders the approach of bulky ketone substrates. Fluorine, with a van der Waals radius of just 1.47 Å (comparable to hydrogen at 1.20 Å), provides the necessary electronic modulation without imposing a steric penalty. This allows the catalyst to accommodate sterically demanding prochiral ketones within the transition state .
Synthetic Pathway of (S)-3,3'-F2-BINOL
The synthesis of (S)-3,3'-F2-BINOL requires a precise, four-step sequence starting from commercially available (S)-BINOL. The core strategy relies on a directed ortho-lithiation followed by electrophilic fluorination.
Synthetic pathway of (S)-3,3'-F2-BINOL via directed ortho-lithiation and fluorination.
Protocol A: Step-by-Step Synthesis of the Catalyst
Phase 1: Hydroxyl Protection
-
Reaction: Charge a flame-dried flask with (S)-BINOL (1.0 eq) and anhydrous THF (0.5 M). Cool to 0 °C. Add NaH (60% dispersion, 2.5 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Addition: Dropwise add Methoxymethyl chloride (MOMCl, 2.5 eq).
-
Causality: MOM protection is mandatory to mask the acidic protons, preventing the quenching of the organolithium reagent in the subsequent step while providing an oxygen atom to direct the lithiation.
Phase 2: Directed Ortho-Lithiation and Fluorination
-
Lithiation: Dissolve the crude (S)-MOM-BINOL in anhydrous Et₂O (0.2 M). Add TMEDA (3.0 eq). Cool to -78 °C. Add n-BuLi (2.5 M in hexanes, 3.0 eq) dropwise. Stir at -78 °C for 1 h, then warm to room temperature for 2 h.
-
Causality: TMEDA coordinates to lithium, breaking down n-BuLi hexamers into highly reactive monomers. The MOM ether oxygens direct the lithium strictly to the 3 and 3' positions.
-
Fluorination: Recool the dark solution to -78 °C. Slowly add a solution of N-fluorobenzenesulfonimide (NFSI, 3.5 eq) in THF. Warm to room temperature overnight.
-
Causality: NFSI is utilized as a stable, crystalline electrophilic fluorinating agent that cleanly transfers fluorine to the nucleophilic aryl lithium sites without oxidative side reactions.
Phase 3: Deprotection
-
Cleavage: Dissolve the fluorinated intermediate in MeOH. Add 6 M HCl (aq) and reflux for 4 h.
-
Isolation: Cool, neutralize with saturated NaHCO₃, extract with CH₂Cl₂, and purify via column chromatography to yield pure (S)-3,3'-F2-BINOL.
Catalytic Mechanism: Asymmetric Methallylation
In the asymmetric methallylation of ketones, (S)-3,3'-F2-BINOL acts via a ligand exchange mechanism with the boronate reagent (e.g., 5,5-dimethyl-2-(2-methylallyl)-1,3,2-dioxaborinane). The diol exchanges with the neopentyl glycol moiety of the boronate, generating a highly reactive, chiral BINOL-allylboronate intermediate.
The reaction proceeds through a highly organized, closed Zimmerman-Traxler six-membered chair transition state. The axial/equatorial positioning of the ketone substituents within this chiral pocket dictates the facial selectivity of the allyl transfer .
Catalytic cycle and transition state for the asymmetric methallylation of ketones.
Protocol B: General Procedure for Ketone Methallylation
-
Setup: In a dry, argon-purged vial, combine the prochiral ketone (1.0 eq), 5,5-dimethyl-2-(2-methylallyl)-1,3,2-dioxaborinane (1.5 eq), and (S)-3,3'-F2-BINOL (0.05 eq, 5 mol%).
-
Conditions: Run the reaction under solvent-free conditions (neat) at room temperature.
-
Causality: Utilizing solvent-free conditions maximizes the concentration of the catalyst and substrates. This drives the thermodynamic equilibrium of the initial diol ligand exchange forward, significantly accelerating the reaction rate without the need for transition metal additives.
-
Workup: After 24-48 h (monitor via TLC), quench the mixture with water, extract with EtOAc, dry over Na₂SO₄, and purify the enantioenriched tertiary homoallylic alcohol via flash column chromatography.
Quantitative Performance Data
The superiority of the fluorine substitution is evident when benchmarking various 3,3'-disubstituted BINOL catalysts in the methallylation of standard ketones (e.g., acetophenone). The data below illustrates how (S)-3,3'-F2-BINOL achieves near-perfect conversion and enantioselectivity at half the catalyst loading of its analogs.
| Catalyst | Catalyst Loading | Yield (%) | Enantiomeric Ratio (e.r.) |
| (S)-BINOL | 10 mol% | < 10 | N/A |
| (S)-3,3'-Br2-BINOL | 10 mol% | 45 | 85:15 |
| (S)-3,3'-Cl2-BINOL | 10 mol% | 70 | 92:8 |
| (S)-3,3'-F2-BINOL | 5 mol% | > 99 | 98:2 |
Table 1: Comparative efficiency of 3,3'-substituted BINOLs in the asymmetric methallylation of acetophenone. Data synthesized from foundational catalyst screening studies .
References
-
Title: Asymmetric Methallylation of Ketones Catalyzed by a Highly Active Organocatalyst 3,3'-F2-BINOL Source: Journal of the American Chemical Society, 2013, 135(38), 14071–14074. URL: [Link]
-
Title: An Enantioselective Synthesis of an 11-beta-HSD-1 Inhibitor via an Asymmetric Methallylation Catalyzed by (S)-3,3'-F2-BINOL Source: The Journal of Organic Chemistry, 2016, 81(6), 2639–2645. URL: [Link]
